molecular formula C21H21N3O3 B2374185 1-(4-ethoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one CAS No. 941892-05-3

1-(4-ethoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

Número de catálogo: B2374185
Número CAS: 941892-05-3
Peso molecular: 363.417
Clave InChI: NMTRGRCLOKCFOR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(4-Ethoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a synthetic organic compound designed for advanced pharmaceutical and medicinal chemistry research. It features a 1,2,4-oxadiazole heterocycle linked to a 2-pyrrolidone moiety, a structural motif of significant interest in modern drug discovery. The 1,2,4-oxadiazole ring is recognized as a valuable bioisostere for ester and amide functional groups, often incorporated to improve metabolic stability and pharmacokinetic properties of lead compounds . This scaffold is associated with a wide spectrum of potential biological activities, including anticancer, antiviral, antibacterial, and central nervous system (CNS) related applications, making it a versatile building block in the design of novel therapeutic agents . Compounds within this structural class have been investigated as modulators for various enzymes and receptors. For instance, recent research has identified small molecules containing both the pyrrolidin-2-one and 1,2,4-oxadiazole units as first-in-class, brain-penetrant antagonists for neuropeptide systems like the relaxin-3/RXFP3 system, which is a potential target for treating metabolic and addictive disorders . The presence of the 4-ethoxyphenyl and 4-methylphenyl substituents contributes to the molecule's lipophilicity, which can be a key factor in optimizing membrane permeability and interactions with hydrophobic binding pockets on biological targets. This product is intended for use in hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a key intermediate in the synthesis of more complex bioactive molecules. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate care in a laboratory setting.

Propiedades

IUPAC Name

1-(4-ethoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-3-26-18-10-8-17(9-11-18)24-13-16(12-19(24)25)21-22-20(23-27-21)15-6-4-14(2)5-7-15/h4-11,16H,3,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMTRGRCLOKCFOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

1-(4-ethoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C24H25N3O3C_{24}H_{25}N_3O_3 and molecular weight of approximately 415.48 g/mol. The structure includes a pyrrolidine ring, an oxadiazole moiety, and ethoxy and methylphenyl substituents which contribute to its unique properties.

Research indicates that compounds containing the 1,2,4-oxadiazole scaffold exhibit a broad spectrum of biological activities due to their ability to interact with various molecular targets. The oxadiazole derivatives are known for their:

  • Anticancer Activity : They have shown effectiveness against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 0.12 to 2.78 µM .
  • Antimicrobial Properties : Studies have demonstrated that these compounds possess antibacterial and antifungal activities, inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects : The compound's structure allows it to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .

Biological Activity Data

The following table summarizes the biological activities reported for similar oxadiazole derivatives:

Activity TypeCompound ExampleIC50/Effectiveness
Anticancer1,2,4-Oxadiazole Derivative AIC50 = 0.12 µM (MCF-7)
Antimicrobial1,3,4-Oxadiazole Derivative BEffective against S. aureus (MIC = 0.0039 mg/mL)
Anti-inflammatoryOxadiazole-based Compound CSignificant reduction in cytokine levels
AntioxidantOxadiazole Derivative DScavenging activity on DPPH radicals

Case Studies

  • Anticancer Research : A study conducted by researchers at [source] evaluated the cytotoxic effects of various oxadiazole derivatives on cancer cell lines. The results indicated that the presence of electron-donating groups enhanced the anticancer activity significantly.
  • Antimicrobial Evaluation : In vitro tests performed on a series of pyrrolidine derivatives demonstrated that modifications on the oxadiazole ring could lead to increased antibacterial activity against Gram-positive bacteria .
  • Inflammation Modulation : A recent investigation highlighted the anti-inflammatory potential of oxadiazole derivatives in animal models of arthritis, showing reduced swelling and pain compared to control groups .

Comparación Con Compuestos Similares

Structural Analogs and Their Properties

Compound Name Substituent on Pyrrolidinone Oxadiazole Substituent Molecular Formula Molecular Weight (g/mol) CAS Number
1-(4-ethoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one 4-ethoxyphenyl 4-methylphenyl C21H21N3O3 363.41 946243-58-9
1-(4-methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one 4-methoxyphenyl phenyl C19H17N3O3 335.36* Not reported
1-(4-methylphenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one 4-methylphenyl pyridin-2-yl C18H16N4O2 320.35 946376-18-7

*Calculated based on molecular formula.

Key Structural Differences and Implications

Substituent Effects on Pyrrolidinone: Ethoxy vs. Methoxy: The ethoxy group in the target compound increases lipophilicity (logP) compared to the methoxy analog . This may enhance membrane permeability but reduce aqueous solubility. Methylphenyl vs.

Oxadiazole Ring Modifications :

  • 4-Methylphenyl vs. Phenyl : The methyl group on the oxadiazole in the target compound adds steric bulk, which could influence binding pocket interactions in biological targets compared to the unsubstituted phenyl group .
  • Heterocyclic vs. Aromatic Substituents : Pyridinyl () introduces nitrogen-based polarity, contrasting with the purely aromatic 4-methylphenyl in the target compound .

Crystallographic and Stability Considerations: Analogous chalcone derivatives (e.g., fluorophenyl-substituted compounds) exhibit dihedral angles between aromatic rings ranging from 7.14° to 56.26°, suggesting conformational flexibility that may apply to these pyrrolidinone derivatives .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(4-ethoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one?

Methodological Answer: The synthesis of this compound involves multi-step protocols, typically starting with cyclization reactions. Key steps include:

  • Oxadiazole ring formation : Reacting nitrile precursors with hydroxylamine under reflux in polar solvents (e.g., acetic acid) to form the 1,2,4-oxadiazole core .
  • Pyrrolidinone functionalization : Coupling the oxadiazole moiety to a pyrrolidinone ring via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. Nickel perchlorate or similar catalysts may enhance cyclization efficiency .
  • Aromatic substitution : Introducing the 4-ethoxyphenyl and 4-methylphenyl groups via Suzuki-Miyaura coupling or Ullmann-type reactions, requiring anhydrous conditions and inert atmospheres .
    Critical Parameters : Solvent choice (e.g., DMF for polar aprotic conditions), temperature control (reflux at 80–120°C), and purification via column chromatography or recrystallization .

Q. How can researchers characterize the molecular structure and confirm the purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns, focusing on aromatic proton integration (e.g., ethoxy group at δ 1.3–1.5 ppm) and oxadiazole carbon signals (δ 160–170 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
  • X-ray Crystallography : Resolve crystal structures via SHELX software to confirm stereochemistry and intramolecular interactions (e.g., hydrogen bonding in pyrrolidinone rings) .
    Data Validation : Cross-reference melting points (if available) and spectroscopic data with structurally analogous compounds (e.g., 4-methylphenyl-substituted oxadiazoles) .

Advanced Research Questions

Q. What strategies are recommended for elucidating the mechanism of action of this compound in biological systems?

Methodological Answer:

  • Target Identification : Use affinity chromatography or surface plasmon resonance (SPR) to screen for protein targets (e.g., kinases, GPCRs) .
  • Apoptosis Assays : Treat cancer cell lines (e.g., MCF-7, HeLa) and measure caspase-3/7 activation via fluorometric assays. Compare results to controls with known mitochondrial pathway inhibitors .
  • Molecular Dynamics Simulations : Model interactions with biological targets (e.g., retinol-binding proteins) using software like GROMACS, focusing on oxadiazole-pi stacking and hydrophobic interactions .
    Contradiction Handling : If conflicting activity data arise, validate assay conditions (e.g., cell viability protocols) and test metabolite stability via LC-MS .

Q. How should researchers address discrepancies in reported biological activity data across different studies?

Methodological Answer:

  • Comparative Analysis : Replicate assays using standardized cell lines (e.g., NCI-60 panel) and uniform dosing protocols (IC50_{50} calculations with Hill slopes) .
  • Metabolic Profiling : Use hepatocyte microsomes to assess compound stability and identify active metabolites that may explain variability .
  • Data Normalization : Control for batch-to-batch synthesis variations (e.g., purity >98% confirmed via HPLC) and solvent effects (DMSO vs. saline) .
    Case Study : If one study reports anti-inflammatory activity but another does not, test in vivo models (e.g., murine paw edema) with COX-2 inhibitors as positive controls .

Q. What are the key considerations in designing experiments to assess the compound's pharmacokinetic properties?

Methodological Answer:

  • ADME Profiling :
    • Absorption : Use Caco-2 cell monolayers to measure permeability, noting the impact of the ethoxyphenyl group on lipophilicity (logP ~3.5 predicted) .
    • Metabolism : Incubate with cytochrome P450 isoforms (e.g., CYP3A4) and analyze metabolites via UPLC-QTOF-MS .
    • Excretion : Conduct radiolabeled studies in rodent models to track biliary and renal clearance .
  • Plasma Stability : Monitor degradation in plasma (37°C, pH 7.4) over 24 hours, correlating stability with structural features (e.g., oxadiazole hydrolysis resistance) .

Q. How can computational methods enhance the understanding of structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • QSAR Modeling : Train models using descriptors like topological polar surface area (TPSA) and H-bond acceptors/donors from analogs (e.g., 3,4-dimethoxyphenyl derivatives) .
  • Docking Studies : Simulate binding to targets (e.g., CRBP1) using AutoDock Vina, focusing on the oxadiazole’s role in π-π interactions and the pyrrolidinone’s hydrogen-bonding potential .
  • Free Energy Calculations : Apply MM-PBSA to predict binding affinities, validating with experimental IC50_{50} values .

Data Contradiction and Validation

Q. How should researchers resolve conflicting reports on the compound’s thermal stability?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under nitrogen atmospheres, comparing results to structurally similar oxadiazoles (e.g., 3-chlorophenyl analogs) .
  • DSC Profiling : Identify phase transitions (e.g., melting points) and assess crystallinity via powder XRD .
    Mitigation : If instability is observed, modify synthetic protocols (e.g., introduce electron-withdrawing groups to the oxadiazole ring) .

Q. What experimental approaches validate the compound’s electronic properties for material science applications?

Methodological Answer:

  • Cyclic Voltammetry : Measure redox potentials to assess electron-withdrawing/donating effects of substituents (e.g., 4-ethoxyphenyl vs. 4-methylphenyl) .
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict HOMO-LUMO gaps and charge distribution .
  • UV-Vis Spectroscopy : Correlate absorption maxima (e.g., ~300 nm for oxadiazole π→π* transitions) with computational data .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.